2-(Methylsulfonyl)-5-nitropyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methylsulfonyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-13(11,12)6-3-2-5(4-7-6)8(9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCJZWEVGHUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361019 | |
| Record name | 2-(methylsulfonyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79134-11-5 | |
| Record name | 2-(methylsulfonyl)-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of Pyridine Scaffolds
The pyridine (B92270) motif is a ubiquitous feature in a vast array of biologically active molecules and functional materials. rsc.orgnih.gov Its presence in over 7,000 drug molecules of medicinal importance underscores its privileged status in the pharmaceutical industry. rsc.orgnih.gov The nitrogen atom within the six-membered aromatic ring imparts unique properties, including the ability to act as a hydrogen bond acceptor and to undergo protonation, which can be crucial for molecular recognition and bioavailability. enpress-publisher.com
Pyridine and its derivatives are not only integral to numerous natural products, such as alkaloids, but are also key components in many synthetic drugs approved by the FDA. rsc.orgnih.govrsc.org Their versatility extends to agrochemicals, where they are found in insecticides, herbicides, and fungicides, as well as in the textile industry as components of dyes. enpress-publisher.com The adaptability of the pyridine scaffold allows for extensive structural modifications, making it a highly sought-after component in the design of new chemical entities with diverse therapeutic properties. enpress-publisher.com
Activating the Pyridine Ring: the Role of Sulfonyl and Nitro Groups
The inherent electron-deficient nature of the pyridine (B92270) ring can make certain chemical transformations challenging. However, the introduction of strong electron-withdrawing groups, such as the methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups found in 2-(methylsulfonyl)-5-nitropyridine, significantly alters its reactivity profile.
The sulfonyl group, particularly at the 2-position, and the nitro group at the 5-position work in concert to activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). These groups withdraw electron density from the ring, making it more electrophilic and susceptible to attack by nucleophiles. This activation is crucial for the construction of more complex molecular architectures. For instance, the chlorine atom in 2-chloro-5-nitropyridine (B43025) is readily displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing nitro group. nih.govmdpi.com Similarly, heteroaryl sulfones, including those derived from pyridine, have emerged as effective reagents for the arylation of cysteine residues in proteins. acs.orgsoton.ac.uk
The presence of these activating groups allows for a range of synthetic manipulations that would otherwise be difficult to achieve. This enhanced reactivity makes this compound a valuable intermediate for the synthesis of highly functionalized pyridine derivatives.
Research Trajectories of 2 Methylsulfonyl 5 Nitropyridine
Direct Synthetic Routes to the Core Structure
Directly assembling the this compound framework often involves the strategic introduction of the methylsulfonyl and nitro groups onto a pyridine (B92270) precursor.
Introduction of the Methylsulfonyl Moiety
The introduction of a methylsulfonyl group onto a pyridine ring can be a challenging endeavor. One common strategy involves the nucleophilic aromatic substitution (SNAr) reaction on an activated pyridine derivative. For instance, a pyridine ring bearing a suitable leaving group, such as a halogen, at the 2-position and an activating nitro group at the 5-position can react with a methylsulfinate salt (e.g., sodium methanesulfinate) to yield the desired this compound. The electron-withdrawing nature of the nitro group facilitates this substitution by stabilizing the Meisenheimer complex intermediate.
Another approach involves the oxidation of a corresponding methylthio-substituted pyridine. This method is discussed in more detail in section 2.2.1.
Regioselective Nitration Strategies for Pyridine Systems
The nitration of pyridine itself is generally a difficult reaction that requires harsh conditions and often leads to a mixture of products with low yields of the 3-nitro derivative. researchgate.net The pyridine ring is electron-deficient, and the nitrogen atom is protonated under typical nitrating conditions (a mixture of concentrated nitric and sulfuric acids), further deactivating the ring towards electrophilic attack. researchgate.net
However, the presence of activating groups on the pyridine ring can significantly influence the regioselectivity of nitration. For instance, the nitration of 2-aminopyridine (B139424) with a mixture of concentrated nitric and sulfuric acids can lead to the formation of 2-amino-5-nitropyridine. google.comprepchem.com This is because the amino group is a strong activating group that directs the incoming electrophile to the ortho and para positions. In the case of 2-aminopyridine, the 5-position is electronically favored.
Similarly, the nitration of 2-hydroxypyridine (B17775) can also be controlled to yield 2-hydroxy-5-nitropyridine (B147068). google.comprepchem.comsigmaaldrich.com The hydroxyl group, being an activating group, directs nitration to the 5-position.
The development of milder and more selective nitration methods is an active area of research. For example, the use of melamine (B1676169) trisulfonic acid as a catalyst with sodium nitrate (B79036) under solvent-free conditions has been reported for the regioselective nitration of various aromatic compounds, offering potential for cleaner and more efficient syntheses. researchgate.net
Approaches via Functional Group Interconversion
A more common and often more efficient strategy for the synthesis of this compound involves the modification of functional groups on a pre-existing pyridine scaffold.
Oxidation of 2-(Methylthio)-5-nitropyridine to the Corresponding Sulfone
A widely employed and effective method for the synthesis of this compound is the oxidation of its precursor, 2-(methylthio)-5-nitropyridine. prepchem.com The methylthio group is readily oxidized to the methylsulfonyl group using a variety of oxidizing agents.
Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst such as sodium tungstate, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a suitable solvent, such as acetic acid or dichloromethane. The progress of the oxidation can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete conversion of the sulfide (B99878) to the sulfone.
This two-step approach, involving the initial synthesis of 2-(methylthio)-5-nitropyridine followed by its oxidation, offers a reliable and high-yielding route to the target compound.
Conversion of Other Pyridine Derivatives (e.g., Halopyridines)
Halopyridines, particularly chloropyridines, serve as versatile starting materials for the synthesis of this compound. 2-Chloro-5-nitropyridine is a key intermediate that can be prepared through several routes. prepchem.comnih.gov For instance, the nitration of 2-aminopyridine to 2-amino-5-nitropyridine, followed by a Sandmeyer-type reaction, can yield 2-chloro-5-nitropyridine. prepchem.com Alternatively, the diazotization of 2-amino-5-nitropyridine followed by treatment with a chloride source can also be employed. orgsyn.org Another route involves the chlorination of 2-hydroxy-5-nitropyridine using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). prepchem.commdpi.com
Once 2-chloro-5-nitropyridine is obtained, it can be converted to this compound via nucleophilic aromatic substitution with a methanethiolate (B1210775) salt (e.g., sodium methanethiolate) to form 2-(methylthio)-5-nitropyridine, which is then oxidized as described in section 2.2.1. A more direct approach involves the reaction of 2-chloro-5-nitropyridine with sodium methanesulfinate. nih.gov
The reactivity of halopyridines in nucleophilic aromatic substitution reactions is well-documented, with the electron-withdrawing nitro group at the 5-position significantly activating the 2-position towards nucleophilic attack. researchgate.net
Multi-step Syntheses (e.g., from malonic acid diethyl ester derivatives to 2-methyl-5-nitropyridine)
Multi-step synthetic sequences starting from readily available precursors can also be employed to construct the this compound molecule. One such approach involves the synthesis of 2-methyl-5-nitropyridine (B155877) as a key intermediate. chemicalbook.comnih.govtcichemicals.comsynquestlabs.com
A known method to synthesize 2-methyl-5-nitropyridine starts from 2-chloro-5-nitropyridine and involves a reaction with a malonic ester, such as diethyl malonate, in the presence of a base. mdpi.comresearchgate.net This reaction proceeds through a nucleophilic substitution of the chloride, followed by hydrolysis and decarboxylation of the resulting malonic ester derivative to yield the methyl group. chemicalbook.comwikipedia.org The general mechanism for malonic ester synthesis involves the deprotonation of the α-carbon of the malonic ester, followed by alkylation. wikipedia.org
Once 2-methyl-5-nitropyridine is synthesized, the methyl group can be functionalized to introduce the sulfonyl group. This typically involves radical halogenation of the methyl group, followed by substitution with a sulfur nucleophile and subsequent oxidation.
Another route to a substituted pyridine precursor involves the reaction of 2-chloro-3-nitropyridines with the anion of diethyl malonate. researchgate.net This is followed by hydrolysis and decarboxylation to yield 2-methyl-3-nitropyridines. mdpi.comresearchgate.net While this produces a different isomer, it highlights the utility of malonic ester chemistry in pyridine synthesis.
A reported synthesis of 2-methyl-5-nitropyridine involves the hydrolysis and decarboxylation of 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester in the presence of sulfuric acid, affording the product in an 83% yield. chemicalbook.com
These multi-step sequences, while potentially longer, can offer flexibility in accessing a variety of substituted pyridine derivatives.
Modern and Green Chemistry Considerations in Synthesis
The contemporary synthesis of this compound is moving away from classical methods that often involve harsh conditions and stoichiometric reagents. Instead, the focus is on developing more sustainable pathways that align with the principles of green chemistry. This includes the use of catalytic systems, alternative energy sources like microwave irradiation, and reaction designs that maximize the incorporation of all starting materials into the final product.
Catalytic Approaches for Sulfone Formation
Catalytic methods offer significant advantages in the synthesis of aryl sulfones, including this compound, by providing milder reaction conditions, higher selectivity, and reduced waste generation compared to traditional stoichiometric approaches.
One of the most powerful techniques for the formation of the C-S bond in aryl sulfones is palladium-catalyzed cross-coupling . This methodology typically involves the reaction of an aryl halide or triflate with a sulfinate salt. For the synthesis of this compound, a common precursor would be 2-chloro-5-nitropyridine, which can be coupled with sodium methanesulfinate. The use of palladium catalysts, often in combination with specific ligands, facilitates this transformation under relatively mild conditions. While specific data for the catalytic synthesis of this compound is not extensively reported in publicly available literature, the general applicability of this method to heteroaryl halides is well-established. For instance, palladium-catalyzed sulfination of various aryl and heteroaryl halides has been shown to proceed efficiently, providing access to a wide range of sulfones and their precursors. mdpi.com
Another catalytic approach gaining traction is the use of phase-transfer catalysis (PTC) . This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous solution of a sulfinate salt and an organic solution of an aryl halide. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the sulfinate anion into the organic phase where the reaction occurs. dntb.gov.uaresearchgate.net This method can lead to increased reaction rates, milder conditions, and simplified work-up procedures. The application of PTC to the synthesis of various organic compounds, including sulfones, has been demonstrated to be highly efficient. dntb.gov.uaresearchgate.net
The oxidation of the precursor sulfide, 2-(methylthio)-5-nitropyridine, to the corresponding sulfone is another critical step where catalysis plays a vital role in promoting green chemistry. The use of clean oxidants like hydrogen peroxide (H₂O₂) is highly desirable as its only byproduct is water. rsc.orgrsc.org Various catalytic systems have been developed to activate H₂O₂ for the selective oxidation of sulfides to sulfones. These include metal-based catalysts and organocatalysts. For example, 2,2,2-trifluoroacetophenone (B138007) has been used as an effective organocatalyst for the selective oxidation of sulfides to sulfones with hydrogen peroxide. organic-chemistry.org The selectivity towards the sulfone over the sulfoxide (B87167) can often be controlled by adjusting the reaction conditions. organic-chemistry.org
Table 1: Representative Catalytic Approaches for Aryl Sulfone Formation
| Catalytic System | Reactants | Product Type | Key Features |
| Palladium(II) acetate/Ligand | Aryl Halide + Sulfinate Salt | Aryl Sulfone | Mild conditions, good functional group tolerance. rsc.org |
| Phase-Transfer Catalyst (e.g., TBAB) | Aryl Halide + Sulfinate Salt | Aryl Sulfone | Biphasic system, often avoids harsh solvents. dntb.gov.ua |
| 2,2,2-Trifluoroacetophenone/H₂O₂ | Aryl Sulfide | Aryl Sulfone | Organocatalytic, uses a green oxidant. organic-chemistry.org |
| Niobium Carbide/H₂O₂ | Aryl Sulfide | Aryl Sulfone | Heterogeneous catalyst, reusable, high selectivity. organic-chemistry.org |
Solvent-Free and Atom-Economic Synthetic Procedures
The principles of minimizing waste are central to green chemistry, with a strong emphasis on solvent-free reactions and maximizing atom economy.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Compound
| Method | Reaction Time | Yield | Green Aspect |
| Conventional Heating | 90 min | 73% | Longer reaction time, higher energy consumption. nih.gov |
| Microwave Irradiation (75 W) | 5 min | 84% | Significantly reduced reaction time, improved yield. nih.gov |
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netresearchgate.netrsc.orgprimescholars.com A reaction with high atom economy is one where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.
A plausible and common synthetic route to this compound involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with sodium methanethiolate to form 2-(methylthio)-5-nitropyridine, followed by oxidation to the sulfone.
Step 1: Synthesis of 2-(methylthio)-5-nitropyridine
C₅H₃ClN₂O₂ (2-chloro-5-nitropyridine) + CH₃SNa (sodium methanethiolate) → C₆H₆N₂O₂S (2-(methylthio)-5-nitropyridine) + NaCl
Step 2: Oxidation to this compound
C₆H₆N₂O₂S (2-(methylthio)-5-nitropyridine) + 2 H₂O₂ → C₆H₆N₂O₄S (this compound) + 2 H₂O
Table 3: Theoretical Atom Economy Calculation for the Synthesis of this compound
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 |
| Sodium Methanethiolate | CH₃SNa | 70.09 |
| Hydrogen Peroxide | H₂O₂ | 34.01 |
| Total Mass of Reactants | 262.64 | |
| Desired Product | ||
| This compound | C₆H₆N₂O₄S | 202.19 |
| Byproducts | ||
| Sodium Chloride | NaCl | 58.44 |
| Water | H₂O | 18.02 |
Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100
Percent Atom Economy = (202.19 / 262.64) x 100 ≈ 77.0%
Nucleophilic Aromatic Substitution (SNAr) Chemistry
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for substituted aromatic compounds. wikipedia.org In the case of this compound, the pyridine ring, which is typically nucleophilic, becomes electrophilic due to the presence of strong electron-withdrawing substituents. wikipedia.orgmasterorganicchemistry.com This altered reactivity allows for the displacement of a good leaving group by a nucleophile.
Activating Effects of Nitro and Methylsulfonyl Groups
The nitro (NO₂) and methylsulfonyl (SO₂CH₃) groups are powerful electron-withdrawing groups that play a crucial role in activating the pyridine ring for nucleophilic attack. masterorganicchemistry.comlibretexts.org These groups deactivate the ring for electrophilic substitution but, conversely, activate it for nucleophilic substitution. libretexts.org They achieve this by reducing the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. libretexts.org
The activating effect is most pronounced when these groups are positioned ortho or para to the leaving group. libretexts.orglibretexts.orgstackexchange.com This positioning allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.orgstackexchange.com In this compound, the methylsulfonyl group is at the 2-position (ortho to the nitrogen and meta to the nitro group), and the nitro group is at the 5-position (meta to the methylsulfonyl group and para to the C-2 position in terms of the nitrogen's influence). The combined electron-withdrawing power of the ring nitrogen, the nitro group, and the methylsulfonyl group makes the carbon atoms at the 2-, 4-, and 6-positions electron-deficient and thus prime targets for nucleophilic attack. stackexchange.comquimicaorganica.org
Formation and Characterization of Meisenheimer σ-Adducts
The initial step in an SNAr reaction is the attack of a nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer or σ-adduct. nih.govmdpi.com The stability of this intermediate is a key factor in determining the feasibility of the SNAr reaction. stackexchange.com The presence of strong electron-withdrawing groups, like the nitro and methylsulfonyl groups in this compound, is essential for stabilizing this adduct. masterorganicchemistry.commdpi.com
Meisenheimer complexes are typically characterized using various spectroscopic techniques, including NMR, UV-Vis, and IR spectroscopy. mdpi.com For instance, the formation of these adducts often results in highly colored solutions, which can be monitored by UV-Vis spectroscopy. mdpi.comorganic-chemistry.org X-ray crystallography has also been employed to determine the precise structure of stable Meisenheimer complexes. mdpi.comnih.gov In the context of this compound, the attack of a nucleophile at the C-2 position would lead to a σ-adduct where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. stackexchange.com
Computational and Experimental Insights into SNAr Reaction Pathways
Both computational and experimental studies have provided valuable insights into the mechanisms of SNAr reactions. Density Functional Theory (DFT) calculations are frequently used to model reaction pathways, transition states, and intermediates. rsc.orgias.ac.inresearchgate.net These computational approaches can help to predict the regioselectivity of nucleophilic attack and the relative energies of different intermediates and transition states. nih.gov For instance, computational studies on similar systems, like dinitropyridines reacting with piperidine, have shown that the reaction can proceed through a concerted mechanism where bond formation and leaving group departure are simultaneous, without the formation of a stable intermediate. researchgate.netresearchgate.net
Experimental studies often involve kinetic measurements to determine reaction rates and reaction order, providing evidence for the proposed mechanism. scispace.com The effect of solvent, temperature, and the nature of the nucleophile and leaving group on the reaction outcome are also investigated experimentally. nih.gov For example, studies on the reaction of pentafluoropyridine (B1199360) with various nucleophiles have combined experimental observations of regioselectivity with computational analysis to support a concerted one-step displacement mechanism in certain cases. nih.gov
Kinetic vs. Thermodynamic Control in SNAr Reactions
The regioselectivity of SNAr reactions can sometimes be governed by either kinetic or thermodynamic control. mdpi.comrsc.org
Kinetic control refers to the formation of the product that is formed fastest, meaning it has the lowest activation energy barrier.
Thermodynamic control leads to the most stable product, which may not be the one that forms the quickest.
In the context of SNAr reactions, the initial site of nucleophilic attack is often under kinetic control, as the formation of the Meisenheimer adduct at different positions may have different activation energies. nih.gov However, if the initial adduct can revert to the starting materials or rearrange to a more stable adduct, the final product distribution may be determined by thermodynamic stability. mdpi.com For example, in reactions with polyfluoroalkyl anions and pentafluoropyridine, a clear shift from kinetic to thermodynamic control of the products has been observed. rsc.org The specific conditions of the reaction, such as temperature and reaction time, can influence whether the kinetic or thermodynamic product is favored. mdpi.com
Vicarious Nucleophilic Substitution (VNS) of Hydrogen
Vicarious Nucleophilic Substitution (VNS) is a unique type of nucleophilic substitution where a hydrogen atom, rather than a conventional leaving group, is replaced on an electron-deficient aromatic ring. wikipedia.org This reaction is particularly useful for the C-H functionalization of nitroaromatics and heteroaromatics. organic-chemistry.org
Mechanistic Elucidation of VNS in Electrophilic Nitropyridines with Sulfonyl-Stabilized Carbanions
The VNS reaction provides a powerful method for introducing alkyl groups onto electrophilic rings like nitropyridines. nih.govacs.org The mechanism involves the reaction of an electrophilic aromatic compound, such as a nitropyridine, with a carbanion that bears a leaving group at the carbanionic center. organic-chemistry.org
The process begins with the addition of a sulfonyl-stabilized carbanion to an electron-deficient carbon of the nitropyridine ring, forming a Meisenheimer-type adduct. nih.govacs.org This is followed by a base-induced β-elimination of the sulfinic acid group (e.g., PhSO₂H), which leads to the formation of the substituted product and restores aromaticity. nih.govacs.org
Mechanistic studies have revealed important details about this process. For instance, the reaction of electrophilic nitropyridines with sulfonyl-stabilized carbanions results in C-H alkylation. acs.org The second step, the β-elimination, often requires the alkyl substituent and the adjacent nitro group to adopt a planar conformation to effectively stabilize the developing negative charge on the benzylic-type anion. acs.org This stereoelectronic requirement can lead to interesting steric effects. For example, the reaction of 3-nitropyridine (B142982) with the sterically hindered isopropyl carbanion (from isopropyl phenyl sulfone) fails to produce the alkylated product. Instead, the protonated Meisenheimer-type adduct is isolated because the bulky isopropyl group prevents the necessary planarization for the elimination step to occur. acs.org This highlights the intricate interplay of electronic and steric factors in the VNS mechanism.
Influence of Steric Hindrance on Adduct Stability and Elimination
The Vicarious Nucleophilic Substitution (VNS) of hydrogen in nitropyridines is a multi-step process initiated by the formation of a Meisenheimer-type adduct between the electrophilic pyridine ring and a nucleophile. nih.govnih.govfigshare.com The stability of this adduct and the subsequent base-induced β-elimination of the leaving group are critically influenced by steric factors. nih.govacs.org
Mechanistic studies have shown that for the elimination step to proceed efficiently, the alkyl substituent and the adjacent nitro group must adopt a planar arrangement with the pyridine ring. nih.govacs.orgresearchgate.net This planarity is essential for the effective resonance stabilization of the resulting benzylic-type anion. figshare.comacs.org When the incoming nucleophile is sterically demanding, such as a secondary carbanion like that derived from isopropyl phenyl sulfone, significant steric hindrance arises. nih.govacs.org This hindrance prevents the adduct from achieving the necessary planar conformation for elimination. acs.org
Specifically, in the case of a 3-nitropyridine derivative, one of the methyl groups of the isopropyl substituent inevitably clashes with an oxygen atom of the neighboring nitro group. nih.gov This steric clash destabilizes the transition state leading to elimination, thereby halting the reaction sequence after the initial addition. nih.govacs.org As a consequence, the hindered Meisenheimer-type adduct becomes unusually stable and can often be isolated as the primary product, rather than proceeding to the alkylated pyridine. nih.govacs.org This phenomenon is further pronounced in systems with "two-sided hindrance," such as 3-nitroquinoline, where even primary carbanions can lead to stable adducts due to steric pressure from both the nitro group and the fused aromatic ring. nih.govresearchgate.net
Scope and Limitations in Alkylation of Nitropyridines via VNS
The scope of the VNS reaction for the alkylation of nitropyridines is largely dictated by the steric and electronic properties of both the carbanion precursor and the nitropyridine substrate. nih.gov The reaction is a powerful tool for C-H functionalization, allowing the introduction of various alkyl groups onto the electron-deficient pyridine ring. organic-chemistry.org
Successful Alkylations:
Primary Carbanions: The VNS reaction proceeds efficiently with carbanions stabilized by sulfonyl groups that introduce primary alkyl chains (e.g., methyl, ethyl, octyl). nih.gov These reactions typically yield the desired alkylated nitropyridines as the major products. nih.gov
Electrophilic Substrates: Electrophilic nitropyridines are suitable substrates for this transformation. nih.govnih.gov
Limitations:
Secondary Carbanions: The reaction generally fails when using secondary carbanions, such as those derived from isopropyl sulfones. nih.govacs.org As detailed in the previous section, the steric bulk prevents the crucial β-elimination step, leading to the formation of a stable, protonated Meisenheimer adduct instead of the alkylated product. nih.govacs.org
Substrate Hindrance: Highly hindered substrates, like 3-nitroquinoline, present significant challenges even for primary carbanions, favoring adduct formation over alkylation. nih.govresearchgate.net
Side Reactions: The anions of the alkylated products can sometimes participate in side reactions, such as dimerization, particularly with less-hindered derivatives like the methyl-substituted product. nih.gov
| Carbanion Type | Substrate Example | Outcome | Reference(s) |
| Primary (e.g., from ethyl phenyl sulfone) | 3-Nitropyridine | Successful C-H alkylation | nih.gov |
| Secondary (e.g., from isopropyl phenyl sulfone) | 3-Nitropyridine | Stable Meisenheimer adduct formation; no alkylation | acs.org, nih.gov |
| Primary (e.g., from ethyl phenyl sulfone) | 3-Nitroquinoline | Predominantly stable adduct formation; traces of alkylated product | nih.gov, researchgate.net |
Cross-Coupling Reactions Involving the Methylsulfonyl Group
The methylsulfonyl group in this compound is not merely a spectator; it is a reactive handle that can be leveraged in sophisticated cross-coupling reactions, showcasing the compound's utility as a versatile building block.
Utility as a Latent Sulfinate Reagent in Palladium-Catalyzed Desulfinative Cross-Coupling
Recent advancements in cross-coupling chemistry have introduced the concept of "latent" reagents, which generate the active nucleophilic species in situ. nih.gov The methylsulfonyl group can function as a precursor to a sulfinate, a valuable nucleophilic partner in palladium-catalyzed reactions. nih.govtcichemicals.com Pyridyl pyrimidylsulfones, a related class of compounds, have been demonstrated to act as effective latent pyridyl nucleophiles. nih.gov
Under basic conditions typical for cross-coupling, a β-elimination process can unmask the sulfinate from a sulfone precursor. nih.gov This in situ-generated sulfinate then participates in a palladium-catalyzed desulfinative cross-coupling with an aryl or heteroaryl halide. nih.govnih.gov This strategy circumvents the challenges associated with the direct use of metal sulfinate salts, which can be difficult to purify, handle, and solubilize. nih.gov Therefore, this compound represents a stable, organosoluble, and easily accessible precursor to a pyridine-2-sulfinate, poised for participation in C-C bond formation.
Chemoselectivity and Functional Group Tolerance in Coupling Reactions
A significant advantage of using sulfinate-based cross-coupling strategies is their high degree of chemoselectivity and broad functional group tolerance. nih.govtcichemicals.com Palladium-catalyzed desulfinative couplings have been shown to be compatible with a wide array of functional groups on the coupling partner.
This tolerance extends to groups that are often sensitive under other cross-coupling conditions, including:
Esters tcichemicals.com
Ketones tcichemicals.com
Nitriles nih.gov
Trifluoromethyl groups tcichemicals.com
This robustness allows for the coupling of complex and highly functionalized (hetero)aryl bromides, making the methodology particularly suitable for late-stage functionalization in medicinal chemistry and materials science. nih.govrsc.org The ability to form challenging heteroaryl-heteroaryl linkages in good to high yields underscores the method's reliability. nih.gov
Strategic Advantages over Traditional Cross-Coupling Methodologies
The use of this compound and related sulfonyl compounds as latent sulfinate reagents offers distinct advantages over traditional cross-coupling methods, most notably the Suzuki-Miyaura reaction. tcichemicals.comrsc.org
| Feature | Latent Sulfinate (from Sulfone) Methodology | Traditional Suzuki-Miyaura (Boronic Acid) Methodology | Reference(s) |
| Reagent Stability | Sulfone precursors are generally stable, crystalline solids that are easy to handle and purify. | Pyridine-2-boronic acids are often unstable, prone to decomposition and protodeboronation. | nih.gov, rsc.org, tcichemicals.com |
| Reagent Preparation | Can be synthesized readily from corresponding thiols or other precursors. | Preparation of pyridine-2-boronic acids can be challenging and low-yielding. | rsc.org, tcichemicals.com |
| Reaction Scope | Highly effective for 2-substituted pyridines, a notoriously difficult substrate class for Suzuki coupling. | Often fails or gives low yields for 2-substituted pyridine boronates due to catalyst inhibition or instability. | rsc.org |
| Reaction Conditions | Generates the active nucleophile in situ, avoiding issues with pre-formed, sensitive reagents. | Requires pre-formed boronic acids or esters, which may not be tolerant to multi-step synthetic sequences. | nih.gov |
These advantages establish the desulfinative cross-coupling of latent sulfinates as a superior strategy for the synthesis of biaryl scaffolds containing a 2-pyridyl moiety, a common motif in pharmaceuticals. rsc.orgnih.gov
Other Significant Reactivity Patterns
Beyond VNS and cross-coupling, the reactivity of the this compound scaffold is influenced by the interplay between the sulfonyl group, the nitro group, and the pyridine ring. The sulfonyl group is an excellent leaving group, and the nitro group strongly activates the pyridine ring toward nucleophilic attack. This leads to facile Nucleophilic Aromatic Substitution (SNAr) reactions. mdpi.comresearchgate.net
For instance, in related 2-methyl-3-nitropyridines, the nitro group at the 3-position is readily displaced by sulfur nucleophiles like alkyl- and arylthiolates. mdpi.com This suggests that the nitro group at the 5-position of this compound could also be a target for nucleophilic substitution, although the primary site of attack would likely be the carbon bearing the superior methylsulfonyl leaving group. Furthermore, 2-sulfonyl-substituted heterocyclic compounds have been employed as effective agents for the selective arylation of cysteine residues in proteins, highlighting the high reactivity of the sulfonyl group as a leaving group in biological contexts. acs.org
Reactions with Carbon-Centered Nucleophiles
While specific studies detailing the reactions of this compound with carbon-centered nucleophiles are not extensively documented in the reviewed literature, the general reactivity of nitro-substituted pyridines provides a basis for predicting their behavior. For instance, in related systems like 2-chloro-5-nitropyridine, the chloro group can be displaced by various carbon nucleophiles. It is anticipated that this compound would undergo similar reactions, likely with enhanced reactivity due to the superior leaving group ability of the methylsulfonyl group compared to a chloro group.
The reaction would proceed via a standard SNAr mechanism, involving the formation of a Meisenheimer complex as a key intermediate. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group.
Table 1: Predicted Reactivity with Carbon-Centered Nucleophiles
| Nucleophile | Predicted Product | Reaction Conditions |
| Malonate Esters | 2-(Dialkoxycarbonylmethyl)-5-nitropyridine | Basic conditions (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, DMSO) |
| Cyanide | 2-Cyano-5-nitropyridine | Polar aprotic solvent |
| Grignard Reagents | 2-Alkyl/Aryl-5-nitropyridine | Anhydrous ether or THF at low temperatures |
| Organolithium Reagents | 2-Alkyl/Aryl-5-nitropyridine | Anhydrous ether or THF at low temperatures |
Note: This table is predictive and based on the known reactivity of similar nitro-activated heteroaromatic systems.
Nucleophilic Attack by Nitrogen-Centered Species (e.g., Arylamination)
The reaction of this compound with nitrogen-centered nucleophiles is a more extensively explored area. The high electrophilicity of the C2 position facilitates the displacement of the methylsulfonyl group by amines, including arylamines. This type of reaction is a cornerstone in the synthesis of various substituted pyridine derivatives.
For example, the reaction of the analogous 2-chloro-5-nitropyridine with morpholine (B109124) in refluxing methanol (B129727) proceeds efficiently to yield 4-(5-nitropyridin-2-yl)morpholine. Given that the methylsulfonyl group is a better leaving group than chlorine, it is expected that this compound would react even more readily with a range of nitrogen nucleophiles under similar or milder conditions.
The general mechanism involves the nucleophilic attack of the amine on the C2 carbon, followed by the departure of the methylsulfinate anion. The rate of this reaction is influenced by the nucleophilicity of the amine and the solvent polarity.
Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles (Analogous Systems)
| Electrophile | Nucleophile | Product |
| 2-Chloro-5-nitropyridine | Morpholine | 4-(5-Nitropyridin-2-yl)morpholine |
| 2-Chloro-5-nitropyridine | Aniline | N-Phenyl-5-nitropyridin-2-amine |
Reactivity with Sulfur-Containing Nucleophiles (e.g., Cysteine Arylation, in related sulfonylpyrimidines)
The reaction of heteroaryl sulfones with sulfur-containing nucleophiles, particularly the thiol group of cysteine residues in proteins, is a field of significant interest for chemical biology and drug discovery. nih.govacs.orgchemrxiv.orgnih.govresearchgate.net While direct studies on this compound are not prevalent, extensive research on analogous 2-sulfonylpyrimidines provides a robust framework for understanding its reactivity. nih.govacs.orgchemrxiv.orgnih.govresearchgate.net
Heteroaryl sulfones, such as 2-sulfonylpyrimidines, are excellent reagents for the S-arylation of cysteine via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govmit.edu The reaction is typically chemoselective for the highly nucleophilic thiol group of cysteine over other amino acid side chains. nih.govsoton.ac.uk The presence of a nitro group on the pyridine ring, as in this compound, is known to significantly enhance the rate of SNAr reactions. mit.edu For instance, 4,6-dimethyl-2-(methylsulfonyl)-3-nitropyridine is a known reactive agent for cysteine modification. acs.org
The reaction proceeds through the attack of the cysteine thiolate on the C2 position of the pyridine ring, leading to the formation of a stable thioether bond and the release of methylsulfinate. acs.org The rate of this arylation can be finely tuned by modifications to the heterocyclic core and the leaving group. nih.govacs.org Studies on 2-sulfonylpyrimidines have demonstrated that their reactivity can be modulated over several orders of magnitude. nih.govchemrxiv.orgresearchgate.net
Table 3: Reactivity of Related Heteroaryl Sulfones with Cysteine
| Heteroaryl Sulfone | Nucleophile | Key Finding | Reference |
| 2-Sulfonylpyrimidines | Cysteine | Act as covalent warheads for chemoselective cysteine S-arylation. | nih.govacs.orgchemrxiv.orgnih.govresearchgate.net |
| Methylsulfonyl Benzothiazole (MSBT) | Cysteine | Thiol-selective reagent for blocking cysteines in proteins. | nih.govmit.edu |
| 4,6-Dimethyl-2-(methylsulfonyl)-3-nitropyridine | Cysteine | Demonstrates reactivity towards cysteine arylation. | acs.org |
The high reactivity of this compound towards sulfur nucleophiles makes it a potentially valuable tool for applications such as protein labeling and the development of covalent inhibitors. The resulting S-aryl-cysteine linkage is generally stable. soton.ac.uk
Role As a Versatile Synthetic Building Block
Precursor for Functionalized Pyridine (B92270) Derivatives
The inherent reactivity of 2-(methylsulfonyl)-5-nitropyridine makes it an ideal starting material for creating a diverse range of functionalized pyridine compounds.
The primary role of this compound in synthesis is to act as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group (-SO₂CH₃) at the C2 position is readily displaced by a variety of nucleophiles. This reactivity is analogous to that of 2-halopyridines, such as 2-chloro-5-nitropyridine (B43025), which are also common precursors. nih.govgoogle.com The substitution reactions allow for the introduction of oxygen, nitrogen, and sulfur-based functionalities.
For example, reactions with alkoxides (e.g., methoxide, ethoxide) produce 2-alkoxy-5-nitropyridines, while reactions with amines yield 2-amino-5-nitropyridine (B18323) derivatives. researchgate.net A significant advantage of this methodology is the subsequent conversion of the nitro group. The nitro group at the C5 position can be easily reduced to a primary amine (-NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst or ammonium (B1175870) formate. mdpi.com This two-step sequence of substitution followed by reduction provides a straightforward route to 2,5-disubstituted pyridines, which are important scaffolds in medicinal chemistry.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product Class | Example Product |
|---|---|---|
| Amines (R-NH₂) | 2-Amino-5-nitropyridines | N-Cyclohexyl-N-methyl-5-nitropyridin-2-amine google.com |
| Alkoxides (R-O⁻) | 2-Alkoxy-5-nitropyridines | 2-Methoxy-5-nitropyridine researchgate.net |
| Thiols (R-SH) | 2-Thio-5-nitropyridines | 2-(Benzylthio)-5-nitropyridine |
The functional groups introduced via the displacement of the methylsulfonyl group and the reduction of the nitro group serve as handles for further chemical modifications, allowing for extensive diversification of the pyridine core. An amino group introduced at either the C2 or C5 position can undergo a variety of transformations, including acylation, alkylation, and participation in cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. nih.gov
For instance, a 2-amino-5-nitropyridine derivative can be acylated with an acid chloride to form an amide. google.com This ability to build upon the initial pyridine scaffold is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. The versatility of these subsequent reactions enables chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. mdpi.com
Intermediate in the Construction of Complex Organic Architectures
The reliability and predictability of reactions involving this compound make it a key intermediate in the synthesis of complex, high-value molecules, including pharmaceuticals and fused heterocyclic systems.
A notable application of a related pyridine building block is in the synthesis of the potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor, AZD7648. nih.govtocris.com In an improved synthesis of AZD7648, a key purine (B94841) intermediate, 7-methyl-2-(methylsulfonyl)-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one, was utilized. researchgate.net This sulfonyl-substituted purine undergoes a nucleophilic aromatic substitution reaction with 7-methyl- researchgate.netmdpi.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridin-6-amine.
The use of the methylsulfonyl derivative was a strategic improvement over a previous route that used a chloro-substituted purine. researchgate.net The methylsulfonyl group provided better reactivity and selectivity, avoiding the formation of disubstituted byproducts and simplifying the purification process by eliminating the need for silica (B1680970) chromatography. This highlights the advantage of using sulfonyl-activated substrates in complex syntheses to achieve higher yields and cleaner reactions, a principle directly applicable to the use of this compound. researchgate.net The synthesis of AZD7648 showcases how a well-designed building block containing a methylsulfonyl leaving group can be critical for the efficient construction of a complex drug candidate. nih.gov
This compound is a valuable precursor for constructing fused heterocyclic systems, which are ring structures where one or more atoms are shared between two or more rings. openmedicinalchemistryjournal.com These fused systems are common motifs in biologically active compounds.
A common strategy involves the initial substitution of the methylsulfonyl group, followed by chemical modification of the nitro group to facilitate a cyclization reaction. For example, the nitro group can be reduced to an amine. This newly formed amine, in conjunction with the substituent at the C2 position, can then participate in an intramolecular or intermolecular reaction to form a new ring fused to the original pyridine core. This approach has been used to synthesize a variety of fused systems, such as imidazo[1,2-a]pyridines and pyrrolopyridines. nih.govresearchgate.net The synthesis of imidazo[1,2-a]pyridines, for instance, can be achieved from 2-amino-5-nitropyridine derivatives, which are directly accessible from this compound. openmedicinalchemistryjournal.com
The predictable reactivity of this compound makes it an excellent substrate for the creation of chemical libraries. nobeldrug.com In drug discovery, large collections of structurally diverse compounds, known as libraries, are screened to identify new lead compounds with therapeutic potential. mdpi.com
By reacting this compound with a diverse set of nucleophiles (e.g., a collection of different amines or alcohols), a library of 2-substituted-5-nitropyridines can be rapidly generated. Each of these products can then undergo further reactions, such as nitro group reduction and subsequent derivatization, to create a large and diverse set of molecules based on the pyridine scaffold. nobeldrug.comsoton.ac.uk This systematic approach to synthesis, often automated, allows for the efficient exploration of chemical space around the pyridine core, increasing the probability of discovering molecules with desired biological properties. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Molecular Properties
Theoretical investigations on analogous molecules, for instance, have employed DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p), 6-311++G(d,p), and cc-pVTZ) to determine their optimized geometries and molecular energies. nih.govsemanticscholar.org Such calculations typically provide insights into the planarity of the pyridine (B92270) ring and the orientation of the substituent groups. For related nitropyridine derivatives, studies have compared calculated geometric parameters with experimental X-ray diffraction data, often finding good agreement. nih.gov However, without specific studies on 2-(Methylsulfonyl)-5-nitropyridine, a quantitative data table of its molecular properties cannot be compiled.
Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Charge Distribution
Specific Natural Bond Orbital (NBO) analyses of this compound have not been reported in the available literature. NBO analysis is a powerful computational tool used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds by analyzing the electron density. nih.gov
Computational Elucidation of Reaction Mechanisms
Modeling of Meisenheimer Adducts and Transition States in SNAr
The nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient aromatic rings, such as those in nitropyridines. The reaction typically proceeds through the formation of a Meisenheimer complex, which is a key intermediate or transition state. mdpi.com Computational modeling is instrumental in elucidating the structures and energies of these adducts and the associated transition states.
However, a search of the scientific literature did not yield any specific computational studies modeling the formation of Meisenheimer adducts or transition states for the SNAr reaction of this compound. While computational investigations have been performed on the SNAr reactions of other dinitropyridine derivatives with nucleophiles, providing insights into activation energies and the influence of nitro groups, this specific compound has not been the subject of such published analysis. researchgate.net
Prediction of Regioselectivity and Stereoselectivity in Nucleophilic Additions
Computational chemistry offers robust tools for predicting the regioselectivity of nucleophilic attacks on aromatic systems. By calculating parameters such as local electrophilicity, Fukui functions, or mapping the molecular electrostatic potential (MESP), researchers can identify the most likely sites for nucleophilic addition.
Despite the utility of these methods, specific computational predictions regarding the regioselectivity and stereoselectivity of nucleophilic additions to this compound are not available in the current body of scientific literature. Therefore, no data on preferred attack positions or stereochemical outcomes for this compound can be presented.
Spectroscopic Analysis through Computational Modeling
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of molecules, including UV-Visible, Infrared (IR), and Raman spectra. nih.govresearchgate.net These calculations can help assign vibrational modes and predict electronic transitions. nih.gov
While computational spectroscopic studies have been conducted on various substituted nitropyridines, allowing for a comparison between theoretical and experimental spectra, no such studies have been published for this compound. nih.govresearchgate.net Consequently, a data table of calculated vibrational frequencies, IR intensities, Raman activities, or electronic absorption wavelengths for this specific compound cannot be generated.
Prediction and Interpretation of Vibrational (IR, Raman) Spectra
A computational analysis of the vibrational spectra of this compound would typically commence with the optimization of its molecular geometry using a selected level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Following this, vibrational frequency calculations would be performed to predict the IR and Raman spectra. The resulting data would provide the wavenumbers of the fundamental vibrational modes, along with their corresponding IR intensities and Raman activities.
A detailed interpretation of these spectra would involve the assignment of specific vibrational modes to the calculated frequencies. This is often aided by visualization of the normal modes and by considering the Potential Energy Distribution (PED). Key vibrational signatures would be expected for the methylsulfonyl (-SO2CH3) and nitro (-NO2) functional groups, as well as for the pyridine ring itself.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Methylsulfonyl (-SO₂) | Asymmetric Stretching | 1350 - 1300 |
| Symmetric Stretching | 1160 - 1120 | |
| Nitro (-NO₂) | Asymmetric Stretching | 1570 - 1500 |
| Symmetric Stretching | 1370 - 1300 | |
| Pyridine Ring | C-H Stretching | 3100 - 3000 |
| Ring Stretching | 1600 - 1400 | |
| C-H in-plane bending | 1300 - 1000 |
Note: This table is predictive and based on characteristic group frequencies for similar compounds. Actual values for this compound would require specific computational analysis.
Simulation and Analysis of Electronic (UV-Vis) Absorption and Emission Spectra
The simulation of the electronic absorption spectrum of this compound would typically be carried out using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the electronic transition energies, oscillator strengths, and the corresponding maximum absorption wavelengths (λmax). The analysis of the simulated UV-Vis spectrum would involve identifying the key electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules containing heteroatoms and conjugated π-systems.
Correlation of Theoretical Data with Experimental Spectroscopic Observations
A critical aspect of any computational spectroscopic study is the correlation of the theoretical data with experimental observations. Typically, the calculated vibrational frequencies are scaled by an appropriate factor to account for anharmonicity and the approximations inherent in the theoretical methods. The scaled theoretical spectra are then compared with the experimental FT-IR and FT-Raman spectra. A good agreement between the theoretical and experimental spectra would validate the computational methodology and provide a reliable basis for the assignment of the observed spectral bands.
Similarly, the simulated UV-Vis spectrum would be compared with the experimentally recorded spectrum. This comparison allows for the confirmation of the predicted electronic transitions and provides a deeper understanding of the photophysical properties of the compound.
Emerging Research Directions and Future Perspectives
Development of Novel and More Efficient Synthetic Routes
One promising approach involves the late-stage functionalization of readily available pyridine (B92270) precursors. Researchers are investigating direct C-H activation and subsequent sulfenylation or sulfonylation methods to introduce the methylsulfonyl group at the C2 position. While challenges related to regioselectivity in C-H functionalization of pyridines exist, overcoming these hurdles would represent a significant leap forward.
Furthermore, the synthesis of related compounds provides insights into potential improvements. For instance, the synthesis of the DNA-PK inhibitor AZD7648 was notably enhanced by replacing a chloro-pyrimidine building block with a methylsulfonyl-purine derivative, which circumvented the formation of disubstituted byproducts and eliminated the need for chromatographic purification. chemicalpapers.commdpi.comnih.gov This highlights a trend towards the strategic use of sulfonyl-activated intermediates to achieve cleaner and more efficient reactions. The synthesis of various 2-substituted-5-nitropyridines has been achieved starting from 5-nitropyridine-2-sulfonic acid, demonstrating the utility of a pre-functionalized pyridine ring for accessing a range of derivatives. researchgate.net
Future efforts will likely focus on the development of catalytic methods for the direct and selective introduction of the methylsulfonyl group onto the 5-nitropyridine core, potentially through innovative coupling reactions or novel catalyst designs.
Exploration of Undiscovered Reactivity Pathways and Transformations
The chemical behavior of 2-(methylsulfonyl)-5-nitropyridine is largely dictated by the interplay between the electron-withdrawing nitro group and the potent leaving group ability of the methylsulfonyl moiety. The nitro group at the 5-position significantly enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group, being an excellent leaving group, facilitates these substitutions. chemicalpapers.comresearchgate.netresearchgate.net
Current research is delving into the nuances of this reactivity, exploring the scope of nucleophiles that can effectively displace the methylsulfonyl group. While common nucleophiles like amines and alkoxides are known to react, studies are expanding to include a wider array of carbon, nitrogen, oxygen, and sulfur-based nucleophiles to generate a diverse library of 2-substituted-5-nitropyridine derivatives.
Beyond standard SNAr reactions, researchers are investigating more complex transformations. This includes tandem reactions where the initial nucleophilic substitution is followed by an intramolecular cyclization, providing rapid access to novel heterocyclic scaffolds. The reactivity of related 2-sulfonylpyrimidines has been extensively studied, revealing that they are generally more reactive than their 2-sulfonylpyridine counterparts. researchgate.netnih.govsoton.ac.uksoton.ac.ukacs.org These comparative studies provide a valuable framework for predicting and understanding the reactivity of this compound and for designing reactions that exploit its specific electronic properties.
The table below summarizes the outcomes of nucleophilic substitution reactions on the related 5-nitropyridine-2-sulfonic acid, which provides a proxy for the expected reactivity of this compound.
| Nucleophile | Product | Yield (%) |
| Methanol (B129727) | 2-Methoxy-5-nitropyridine | 95 |
| Ethanol | 2-Ethoxy-5-nitropyridine | 97 |
| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65 |
| Ammonia | 2-Amino-5-nitropyridine (B18323) | 92 |
| Butylamine | 2-Butylamino-5-nitropyridine | 76 |
| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |
| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 |
| Phosphorus pentachloride | 2-Chloro-5-nitropyridine (B43025) | 87 |
| Data sourced from a study on the reactions of 5-nitropyridine-2-sulfonic acid. researchgate.net |
Advanced Catalytic Applications in Functionalization and Coupling Reactions
While this compound is often a substrate in chemical reactions, its potential role in catalysis, either as a ligand or as a precursor to catalytic species, is an emerging area of interest. The pyridine nitrogen and the sulfonyl and nitro groups offer multiple coordination sites for metal centers, suggesting its utility in the design of novel ligands for transition metal catalysis.
A more immediate and actively researched area is the use of this compound as a key building block in the synthesis of complex molecules via catalytic cross-coupling reactions. The presence of the nitro group and the pyridine ring makes it an interesting substrate for a variety of palladium-catalyzed reactions.
For instance, the development of robust methods for Suzuki-Miyaura, Stille, and Sonogashira couplings with this compound would provide powerful tools for the introduction of diverse aryl, vinyl, and alkynyl groups at the 2-position. libretexts.org The Buchwald-Hartwig amination is another critical transformation that could be applied to this substrate for the formation of C-N bonds, which are prevalent in many biologically active molecules. libretexts.org Research in this area is focused on optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields and functional group tolerance. mdpi-res.comrsc.org
The synthesis of the DNA-PK inhibitor AZD7648, for example, initially employed a Buchwald-Hartwig coupling, but was later optimized to a nucleophilic aromatic substitution, highlighting the ongoing efforts to find the most efficient catalytic routes. mdpi.comnih.gov
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, and the chemistry of this compound is no exception. There is a growing emphasis on developing more sustainable and environmentally friendly methods for its synthesis and subsequent transformations.
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The integration of the synthesis of this compound and its derivatives into flow reactors is a key area of future research. This could lead to higher yields, reduced waste, and safer handling of potentially energetic nitrated compounds.
Furthermore, the development of synthetic methods that utilize greener solvents, such as water or bio-based solvents, is a major goal. For example, a "green" synthesis of imidazo[4,5-b]pyridines, which are structurally related to derivatives of this compound, has been reported using a water-isopropanol solvent system. nih.gov Similarly, an environmentally benign method for the synthesis of Schiff bases has been developed. nih.gov The optimization of the synthesis of AZD7648 to avoid expensive and toxic heavy metal catalysts is another example of the move towards more sustainable practices. chemicalpapers.com
Future research will likely see a greater adoption of these sustainable methodologies in the chemistry of this compound, driven by both environmental concerns and the desire for more efficient and cost-effective manufacturing processes.
Application in High-Throughput Screening for Material Science and Catalysis
High-throughput screening (HTS) has become an indispensable tool in modern chemical research, enabling the rapid evaluation of large libraries of compounds for a desired property. numberanalytics.com The unique electronic and structural features of this compound make it and its derivatives attractive candidates for inclusion in HTS campaigns for both material science and catalysis.
In material science, the rigid, polarizable structure of the nitropyridine core suggests that derivatives of this compound could exhibit interesting optical, electronic, or self-assembly properties. HTS could be employed to screen libraries of these compounds for applications such as organic light-emitting diodes (OLEDs), nonlinear optical materials, or novel liquid crystals.
In the realm of catalysis, HTS is a powerful method for the discovery of new catalysts and for the optimization of reaction conditions. mpg.denih.gov Libraries of compounds derived from this compound could be screened for catalytic activity in a wide range of reactions. The pyridine nitrogen provides a key coordination site for metal catalysts, and by varying the substituent at the 2-position, it is possible to fine-tune the steric and electronic properties of the resulting metal complexes. A data-driven HTS workflow has been successfully applied to identify key performance-related descriptors for catalysts in CO2 hydrogenation, demonstrating the power of this approach. rsc.org
While direct HTS applications involving this compound are not yet widely reported, the general methodologies are well-established and their application to this class of compounds is a logical and promising future direction.
Continued Interplay between Computational and Experimental Chemistry for Rational Design
The synergy between computational and experimental chemistry has become a cornerstone of modern chemical research, and this is particularly true in the study of complex organic molecules like this compound. Computational methods, such as Density Functional Theory (DFT), provide invaluable insights into reaction mechanisms, transition state geometries, and the electronic structure of molecules, which can be difficult to probe experimentally. le.ac.uk
For this compound, computational studies can be used to:
Predict Reactivity: Calculate the activation barriers for SNAr reactions with different nucleophiles, helping to guide experimental efforts towards the most promising transformations. researchgate.net
Elucidate Reaction Mechanisms: Investigate the detailed pathways of complex reactions, including catalytic cycles, to understand the role of each component and identify potential bottlenecks.
Design Novel Catalysts: Model the interaction of derivatives of this compound as ligands with various metal centers to rationally design new catalysts with enhanced activity and selectivity. nih.gov
Experimental validation of computational predictions is crucial for refining theoretical models and ensuring their accuracy. This iterative process of prediction, experimentation, and refinement is a powerful engine for discovery. The combination of computational insights with experimental data allows for a more rational and efficient approach to the design of new reactions and functional materials based on the this compound scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
